3-Bromo-2-isopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-isopropoxybenzoic acid is an organic compound with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an isopropoxy group . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isopropoxybenzoic acid typically involves the bromination of 2-isopropoxybenzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator . The reaction conditions usually involve refluxing the reactants in a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the isopropoxy group.
Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
3-Bromo-2-isopropoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-isopropoxybenzoic acid depends on its specific applicationFor example, the carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . The isopropoxy group can modulate the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
3-Bromo-2-isopropoxybenzoic acid can be compared with other similar compounds, such as:
2-Bromo-3-isopropoxybenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and properties.
3-Bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group, affecting its chemical behavior and applications.
3-Bromo-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropoxy group, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
3-bromo-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKQTDRYBLRAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.